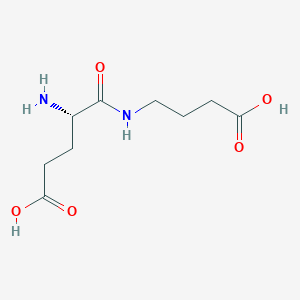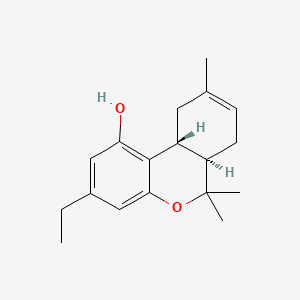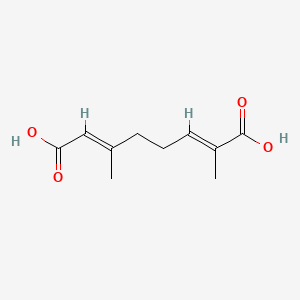
(E)-non-3-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-non-3-enal: is an unsaturated aldehyde with the chemical formula C₉H₁₆O . It is known for its distinctive odor, often described as greasy or grassy, and is commonly associated with the smell of aging in humans. This compound is a significant component in the study of lipid oxidation and is found in various biological and environmental contexts.
準備方法
Synthetic Routes and Reaction Conditions:
Ozonolysis of Unsaturated Fatty Acids: One common method for synthesizing (E)-non-3-enal involves the ozonolysis of unsaturated fatty acids such as oleic acid.
Aldol Condensation: Another method involves the aldol condensation of acetaldehyde and heptanal, followed by dehydration.
Industrial Production Methods: Industrial production of this compound often utilizes the ozonolysis method due to its efficiency and scalability. The process involves the use of ozone gas in a controlled environment to ensure the selective cleavage of double bonds in unsaturated fatty acids, resulting in the formation of this compound and other aldehydes .
化学反応の分析
Types of Reactions:
Oxidation: (E)-non-3-enal can undergo oxidation reactions, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Nonanoic acid.
Reduction: 3-Nonenol.
Substitution: Various substituted nonenal derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (E)-non-3-enal is used as a model compound in the study of lipid oxidation and the formation of volatile organic compounds. It serves as a reference for understanding the mechanisms of aldehyde formation and degradation .
Biology: In biological research, this compound is studied for its role in the aging process and its impact on body odor. It is also used to investigate the effects of lipid peroxidation on cellular functions .
Medicine: Its presence in biological samples can serve as a biomarker for oxidative stress and lipid peroxidation .
Industry: In the fragrance and flavor industry, this compound is used to impart specific odors to products. It is also studied for its potential use in developing anti-aging skincare products .
作用機序
(E)-non-3-enal exerts its effects primarily through its interaction with cellular membranes and proteins. The aldehyde group in this compound can form covalent bonds with amino acids in proteins, leading to the formation of adducts that can alter protein function.
Molecular Targets and Pathways:
類似化合物との比較
2-Nonenal: Another unsaturated aldehyde with a similar structure but differing in the position of the double bond.
Nonanal: A saturated aldehyde with a similar carbon chain length but lacking the double bond.
Uniqueness of (E)-non-3-enal: this compound is unique due to its specific odor profile and its association with the aging process. Unlike 2-Nonenal, which has a more pungent odor, this compound has a greasy, grassy smell that is less intense. Its role in lipid oxidation and its presence in aged biological samples make it a valuable compound for research in aging and oxidative stress .
特性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC名 |
(E)-non-3-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3/b7-6+ |
InChIキー |
YXEAENVLZOODMT-VOTSOKGWSA-N |
異性体SMILES |
CCCCC/C=C/CC=O |
正規SMILES |
CCCCCC=CCC=O |
同義語 |
3-nonenal 8-nonenal nonenal, (3Z) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol](/img/structure/B1237895.png)
